molecular formula C6H13NO3 B13506411 Methyl 2-(3-aminopropoxy)acetate

Methyl 2-(3-aminopropoxy)acetate

Cat. No.: B13506411
M. Wt: 147.17 g/mol
InChI Key: GDGJEXKEWYMVIH-UHFFFAOYSA-N
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Description

Methyl 2-(3-aminopropoxy)acetate is an organic compound characterized by its acetate ester group linked to a phenoxy moiety substituted with a 3-aminopropoxy chain. Its molecular formula is C₁₂H₁₇NO₃ (based on ), with a molecular weight of 259.7 g/mol (CAS: 383677-77-8). The compound features a unique combination of functional groups:

  • Methyl ester: Enhances lipophilicity and stability.
  • Phenoxy backbone: Contributes to aromaticity and influences electronic properties.

This structural profile makes it a candidate for pharmaceutical intermediates, agrochemicals, or materials science.

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

methyl 2-(3-aminopropoxy)acetate

InChI

InChI=1S/C6H13NO3/c1-9-6(8)5-10-4-2-3-7/h2-5,7H2,1H3

InChI Key

GDGJEXKEWYMVIH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(3-aminopropoxy)acetate can be synthesized through several methods. One common approach involves the reaction of methyl chloroacetate with 3-aminopropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of 3-aminopropanol attacks the carbonyl carbon of methyl chloroacetate, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-aminopropoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Acyl chlorides or anhydrides can be used to form amides in the presence of a base.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols.

    Substitution: Amides and other derivatives.

Scientific Research Applications

Methyl 2-(3-aminopropoxy)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of methyl 2-(3-aminopropoxy)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino alcohol, which can further interact with biological targets.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below compares Methyl 2-(3-aminopropoxy)acetate with structurally related compounds, highlighting variations in substituents, functional groups, and properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Functional Group Key Differences vs. Target Compound Reference
Methyl 2-[4-(3-aminopropoxy)phenyl]acetate hydrochloride C₁₂H₁₈ClNO₃ 259.7 4-(3-aminopropoxy)phenyl, hydrochloride salt Para-substitution; increased polarity due to HCl salt
Ethyl 2-(3-aminophenyl)acetate C₁₀H₁₃NO₂ 179.22 Ethyl ester, 3-aminophenyl Ethyl ester enhances lipophilicity; lacks propoxy chain
Methyl 2-(3-amino-4-methoxyphenoxy)acetate C₁₀H₁₃NO₃ 195.22 4-methoxy, 3-aminophenoxy Methoxy group increases electron density; altered solubility
Methyl 2-(3-hydroxyphenoxy)acetate C₉H₁₀O₄ 182.20 3-hydroxyphenoxy Hydroxyl group enhances hydrophilicity; lacks amine group
Ethyl 2-(3-amino-2-bromophenoxy)acetate C₁₀H₁₂BrNO₃ 274.12 2-bromo, 3-aminophenoxy Bromine atom introduces steric hindrance; potential halogen bonding
Methyl 2-(3-(aminomethyl)phenoxy)acetate C₁₀H₁₃NO₃ 195.21 3-(aminomethyl)phenoxy Aminomethyl group instead of aminopropoxy; shorter chain length

Analysis of Functional Group Impact

Ester Group Variation
  • Methyl vs. Ethyl Esters: Ethyl esters (e.g., Ethyl 2-(3-aminophenyl)acetate) exhibit higher lipophilicity and slower hydrolysis rates compared to methyl esters, affecting bioavailability and metabolic stability .
  • Hydrochloride Salts: The hydrochloride form (e.g., Methyl 2-[4-(3-aminopropoxy)phenyl]acetate hydrochloride) increases water solubility, making it more suitable for intravenous formulations .
Substituent Position and Type
  • Para vs. Ortho/Meta Substitution: Para-substituted analogs (e.g., Methyl 2-[4-(3-aminopropoxy)phenyl]acetate) may exhibit distinct electronic effects and binding affinities compared to the meta-substituted target compound .
  • Electron-Donating vs.
Chain Length and Functionalization
  • Aminopropoxy vs. Aminomethyl: The longer propoxy chain in the target compound provides flexibility and may improve binding to proteins or receptors compared to shorter aminomethyl analogs .

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